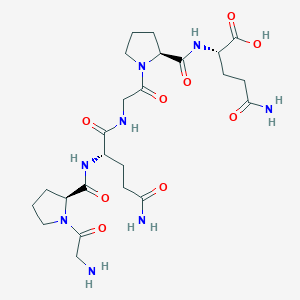
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate and related compounds have been synthesized and explored for their potential pharmacological activities. For instance, Attimarad, Khedr, and Aldhubiab (2017) studied various ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, discovering that some of these compounds showed notable anti-inflammatory and analgesic activities, comparable to common drugs like indomethacin and aspirin. Additionally, these compounds demonstrated antioxidant activity, similar to ascorbic acid (Attimarad, Khedr, & Aldhubiab, 2017).
Antimicrobial Activities
Wardkhan, Youssef, Hamed, and Ouf (2008) reported on the antimicrobial properties of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a related compound. Their research indicated that this compound and its derivatives had significant in vitro antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Aspergillus fumigatus (Wardkhan et al., 2008).
Photo-stability Studies
Research on the photo-stability of similar compounds, like KBT-3022, provides insights into the stability of these molecules under various light conditions. Hanamori, Mizuno, Akimoto, and Nakagawa (1992) studied the photo-stability of KBT-3022, a compound structurally related to this compound, in acetonitrile-containing aqueous solutions. They found that it remained stable under various lighting conditions, which is an important consideration for storage and application (Hanamori et al., 1992).
Enzyme Inhibition Properties
Babar et al. (2017) studied the α-glucosidase and β-glucosidase inhibition activities of a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, highlighting their potential role in inhibiting enzymes relevant to diabetes management. They found that several compounds demonstrated significant enzyme inhibition, suggesting their potential therapeutic application in diabetes care (Babar et al., 2017).
Anticancer Activity
Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, and Thore (2020) synthesized a new series of thiazole compounds related to this compound and tested their anticancer activity against breast cancer cells. This study demonstrates the potential application of such compounds in cancer treatment (Sonar et al., 2020).
Mécanisme D'action
Target of Action
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate is a derivative of the thiazole ring, which has been associated with a wide range of biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in physiological systems . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Orientations Futures
The future directions for Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The design and structure-activity relationship of these bioactive molecules could be a focus of future research .
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been found to have diverse effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
ethyl 2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-12(16)7-10-8-18-13(14-10)9-3-5-11(15)6-4-9/h3-6,8,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXDZBDTCMSMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428357 | |
| Record name | Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-50-0 | |
| Record name | Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B3030235.png)
![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)

![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)


![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)
